2-Benzothiazol-2-yl-4-chloro-5-[4-(3-chloro-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a piperazine ring
Preparation Methods
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves multiple steps, including the formation of the benzothiazole ring and the subsequent attachment of the chlorophenyl and piperazine groups. Common synthetic routes include:
Diazo-Coupling: This method involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.
Knoevenagel Condensation: This reaction is used to form the pyridazinone ring by condensing an aldehyde with a methylene compound in the presence of a base.
Biginelli Reaction: This multi-component reaction is used to synthesize dihydropyrimidinones, which can be further modified to form the desired compound.
Microwave Irradiation: This technique can be used to accelerate the reaction rates and improve yields by providing uniform heating.
Chemical Reactions Analysis
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Research: It is used in the study of protein-ligand interactions and molecular docking studies to identify potential drug targets.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(1,3-BENZOTHIAZOL-2-YL)-4-CHLORO-5-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-2,3-DIHYDROPYRIDAZIN-3-ONE can be compared with other similar compounds:
2-(1,3-BENZOTHIAZOL-2-YL)-N-(4-CHLOROPHENYL)ACETAMIDE: This compound also features a benzothiazole moiety and a chlorophenyl group but lacks the piperazine ring.
3-(1,3-BENZOTHIAZOL-2-YL)-N-(3-CHLOROPHENYL)-2-OXOPROPANAMIDE: Similar in structure but with different functional groups, leading to varied biological activities.
N-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROPHENOXY)ACETAMIDE: This compound has a similar core structure but different substituents, affecting its chemical and biological properties.
Properties
Molecular Formula |
C21H17Cl2N5OS |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-one |
InChI |
InChI=1S/C21H17Cl2N5OS/c22-14-4-3-5-15(12-14)26-8-10-27(11-9-26)17-13-24-28(20(29)19(17)23)21-25-16-6-1-2-7-18(16)30-21/h1-7,12-13H,8-11H2 |
InChI Key |
NISXNVUUXRWKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)N(N=C3)C4=NC5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
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